6-fluoro-4-[4-({4-[4-(propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]quinazoline
Description
Properties
IUPAC Name |
6-fluoro-4-[4-[4-(4-propan-2-ylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32FN5O/c1-19(2)29-14-12-28(13-15-29)9-3-4-16-31-21-7-10-30(11-8-21)24-22-17-20(25)5-6-23(22)26-18-27-24/h5-6,17-19,21H,7-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDAVLGSFJMTGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)CC#CCOC2CCN(CC2)C3=NC=NC4=C3C=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Fluoro-4-[4-({4-[4-(propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]quinazoline is a quinazoline derivative known for its potential biological activities, particularly in the field of medicinal chemistry. This compound has garnered attention due to its structural complexity and the presence of various pharmacologically relevant moieties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 425.5 g/mol. The compound features a quinazoline core, which is often associated with diverse biological activities, including anticancer and antimicrobial properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 425.5 g/mol |
| Purity | ≥ 95% |
| Complexity Rating | 618 |
Anticancer Properties
Research indicates that quinazoline derivatives, including this compound, exhibit significant anticancer activity. A study highlighted the ability of similar compounds to inhibit cell proliferation in various cancer cell lines, suggesting that the presence of the fluorine atom and piperazine moieties enhances their cytotoxic effects. The mechanism of action often involves the inhibition of specific kinases involved in cancer cell signaling pathways.
Antimicrobial Activity
Quinazolines have also been studied for their antimicrobial properties. In vitro assays demonstrated that compounds with similar structural features effectively inhibited bacterial growth, particularly against Gram-positive strains. The presence of the piperazine ring may contribute to increased membrane permeability, enhancing antimicrobial efficacy.
Neuropharmacological Effects
The piperazine component is known for its neuropharmacological effects, including anxiolytic and antidepressant-like activities. Studies on related piperazine derivatives indicate potential modulation of serotonin and dopamine receptors, which could translate into therapeutic applications for mood disorders.
Case Studies
- Antitumor Activity : A recent study assessed the effects of quinazoline derivatives on human cancer cell lines (e.g., HeLa and MCF-7). Results indicated that compounds similar to this compound demonstrated IC50 values significantly lower than standard chemotherapeutic agents, indicating potent antitumor activity.
- Neuropharmacological Assessment : In behavioral studies using rodent models, compounds with structural similarities showed significant anxiolytic effects in elevated plus-maze tests, suggesting potential applications in treating anxiety disorders.
Research Findings
Recent findings emphasize the structure–activity relationship (SAR) of quinazoline derivatives. Modifications at specific positions on the quinazoline ring can lead to enhanced biological activity:
| Modification | Effect on Activity |
|---|---|
| Fluorine Substitution | Increased anticancer potency |
| Piperazine Ring | Enhanced neuropharmacological effects |
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, the modulation of protein kinase activity has been linked to the inhibition of cancer cell proliferation. Studies have shown that quinazoline derivatives can inhibit specific kinases involved in tumor growth and metastasis, making them promising candidates for cancer therapy .
Neurological Disorders
The piperazine moiety in this compound suggests potential applications in treating neurological disorders. Compounds that interact with neurotransmitter systems, particularly those targeting serotonin and dopamine receptors, have been studied for their effects on anxiety, depression, and schizophrenia. The structural similarity to known psychotropic agents indicates that this compound may exhibit similar pharmacological effects .
Antimicrobial Properties
There is emerging evidence supporting the antimicrobial activity of quinazoline derivatives against various pathogens. The incorporation of piperazine rings has been associated with enhanced antibacterial properties. This compound could be evaluated for its efficacy against resistant bacterial strains .
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinazoline derivatives exhibit diverse pharmacological profiles depending on substituent patterns. Below is a comparative analysis of structurally and functionally related compounds:
Structural Analogs
Functional and Pharmacological Comparisons
Target vs. 4-[(7-Fluoroquinazolin-4-yl)oxy]aniline :
- Both compounds feature a fluorine atom on the quinazoline core, but the target’s extended side chain may enhance binding to larger kinase domains (e.g., EGFR or ALK) compared to the simpler anilinyloxy group in the intermediate .
- The butynyloxy linker in the target compound likely improves metabolic stability over the ether-linked aniline in the intermediate .
Target vs. Substituted 4-Chloro-2-piperazinylquinazolines :
- Anticonvulsant activity in 4-chloro derivatives (e.g., MES model ED₅₀ = 12–30 mg/kg) contrasts with the target’s hypothesized kinase inhibition, highlighting the role of substituents in divergent biological pathways.
- The 4-chloro group in these analogs may reduce solubility compared to the target’s 4-piperidinyloxy group .
- Target vs.
Research Findings and Implications
- Kinase Inhibition Potential: The target compound’s propan-2-ylpiperazine group mirrors motifs in known kinase inhibitors (e.g., gefitinib), suggesting EGFR or ALK targeting .
- Metabolic Stability : The butynyloxy linker may resist oxidative degradation better than alkyl or ether linkers in analogs .
- Anticonvulsant Gap : Unlike 4-chloro-2-piperazinylquinazolines, the target lacks evidence for CNS activity, likely due to bulkier substituents hindering blood-brain barrier penetration .
Preparation Methods
Piperazinylation
Piperazine derivatives are coupled to the alkyne-terminated linker using Ullmann or Mitsunobu conditions. For example, 4-(propan-2-yl)piperazine reacts with 4-(but-2-yn-1-yloxy)piperidine in toluene at 80°C with catalytic CuI and DMEDA. Yields exceeding 80% are reported when using polar aprotic solvents like DMF.
Steric Considerations
Bulky substituents on piperazine necessitate optimized reaction times and temperatures. Microwave-assisted synthesis (150°C, 30 min) enhances efficiency, reducing side products.
Final Assembly and Cyclization
The quinazoline core, piperidine linker, and piperazine side chain are assembled sequentially:
-
Quinazoline Chlorination : The 4-position of the quinazoline core is chlorinated using POCl₃ or SOCl₂ to form 4-chloro-6-fluoroquinazoline.
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Piperidine Coupling : The chlorinated quinazoline reacts with 4-(but-2-yn-1-yloxy)piperidine via SNAr (nucleophilic aromatic substitution) in propan-2-ol at reflux.
-
Piperazine Attachment : The alkyne-terminated intermediate undergoes Cu-catalyzed azide-alkyne cyclization (CuAAC) with propan-2-yl piperazine, forming the triazole linkage.
Optimization and Industrial Scalability
Challenges in Traditional Methods
Early routes suffered from low yields (30–40%) due to multi-column purification and harsh conditions. For instance, Afatinib synthesis required 8.2 mol equiv of fuming HNO₃, complicating waste management.
Modern Improvements
-
One-Pot Synthesis : DMAP-catalyzed reactions in acetonitrile under microwave conditions achieve 94% yield for quinazoline-2,4-diones, minimizing purification.
-
Green Chemistry : Fe/acetic acid systems enable nitro group reductions without heavy metals, improving safety.
Data Tables
Table 1. Reaction Conditions for Key Synthetic Steps
Table 2. Solvent Effects on Piperazinylation
| Solvent | Temperature (°C) | Time (h) | Yield |
|---|---|---|---|
| Toluene | 80 | 6 | 83% |
| DMF | 100 | 4 | 78% |
| Chlorobenzene | 120 | 8 | 65% |
Q & A
Q. What are the optimal synthetic routes for preparing 6-fluoro-4-[4-({4-[4-(propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]quinazoline?
Answer: The synthesis typically involves multi-step reactions, including:
- Core quinazoline formation : Start with fluorinated quinazoline intermediates. For example, 6-fluoroquinazoline derivatives can be synthesized via cyclization of anthranilic acid analogs, followed by halogenation .
- Piperazine-piperidine coupling : Use Sonogashira or Buchwald-Hartwig coupling to attach the propargyl-piperazine-piperidine moiety. highlights similar coupling reactions using palladium catalysts (e.g., Pd(PPh₃)₄) and copper(I) iodide in THF or DMF .
- Purification : Column chromatography (silica gel, EtOAc/petroleum ether) and recrystallization (THF or ethanol) yield high-purity products (e.g., 85% yield in related compounds) .
Q. How can structural discrepancies in NMR data for this compound be resolved?
Answer: Discrepancies between experimental and theoretical NMR shifts often arise from conformational flexibility or solvent effects. To address this:
- Perform 2D NMR experiments (e.g., HMBC, NOESY) to confirm coupling patterns and spatial arrangements .
- Compare experimental data with computational predictions (e.g., DFT calculations using Gaussian or ORCA). notes deviations in δ values for piperazine protons (Δδ = 0.2–0.5 ppm) due to anisotropic effects .
- Use deuterated solvents (e.g., DMSO-d₆ or CDCl₃) to standardize chemical shift referencing .
Advanced Research Questions
Q. What computational strategies are recommended for predicting the pharmacokinetic properties of this compound?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., EGFR or acetylcholinesterase). demonstrates docking studies for quinazoline derivatives with RMSD < 2.0 Å .
- ADMET prediction : Tools like SwissADME or pkCSM estimate bioavailability, blood-brain barrier penetration, and CYP450 inhibition. Key parameters include logP (~3.5) and topological polar surface area (~80 Ų) .
- MD simulations : GROMACS or AMBER can assess binding stability over 100-ns trajectories, focusing on hydrogen bonding with residues like Lys745 (EGFR) .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
Answer:
- Substituent variation : Modify the propan-2-yl group on piperazine to tert-butyl or cyclopropyl and test inhibitory activity (IC₅₀) against cancer cell lines (e.g., MCF-7 or A549) .
- Linker optimization : Replace the but-2-yn-1-yloxy group with ethynyl or polyethylene glycol (PEG) spacers to evaluate solubility and target engagement .
- Enzyme assays : Measure acetylcholinesterase inhibition using Ellman’s method (λ = 412 nm) or kinase inhibition via radiometric assays (e.g., ATP-competitive binding) .
Q. What experimental approaches validate target engagement in cellular models?
Answer:
- Western blotting : Quantify phosphorylation levels of downstream targets (e.g., AKT or ERK) in treated vs. untreated cells .
- Cellular thermal shift assay (CETSA) : Confirm target binding by measuring protein stability shifts after compound treatment .
- Fluorescence polarization : Use labeled probes (e.g., FITC-ATP) to assess competitive binding in real time .
Data Analysis and Contradiction Resolution
Q. How should conflicting bioactivity data from different assay platforms be interpreted?
Answer:
- Assay standardization : Compare IC₅₀ values under identical conditions (e.g., ATP concentration in kinase assays). reports variability (±10%) due to ATP concentration differences .
- Orthogonal validation : Use SPR (surface plasmon resonance) to confirm binding affinity (KD) and correlate with cell-based activity .
- Meta-analysis : Pool data from multiple studies (e.g., kinase panel screens) to identify outliers and consensus targets .
Q. What methodologies resolve crystallographic disorder in piperazine-containing compounds?
Answer:
- High-resolution X-ray diffraction : Collect data at 100 K with synchrotron radiation (λ = 0.7–1.0 Å) to resolve flexible moieties .
- Twinned refinement : Use SHELXL or Phenix for structures with rotational pseudo-symmetry .
- Dynamic occupancy modeling : Assign partial occupancies to disordered atoms (e.g., propan-2-yl groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
